![molecular formula C15H15NO5S B5818844 methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)
methyl [4-(anilinosulfonyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-(anilinosulfonyl)phenoxy]acetate, also known as GW 501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders.
Mécanisme D'action
Methyl [4-(anilinosulfonyl)phenoxy]acetate works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to the upregulation of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. This results in increased fat burning, improved insulin sensitivity, and increased energy production.
Biochemical and Physiological Effects:
Methyl [4-(anilinosulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in human studies.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [4-(anilinosulfonyl)phenoxy]acetate has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it a useful tool for studying the role of PPARδ in various biological processes. However, it also has some limitations. It is a synthetic compound, which makes it more expensive and difficult to obtain compared to natural compounds. It also has potential side effects, which must be taken into consideration when conducting experiments.
Orientations Futures
There are several future directions for research on methyl [4-(anilinosulfonyl)phenoxy]acetate. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of methyl [4-(anilinosulfonyl)phenoxy]acetate involves several steps. The first step is the conversion of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol using sodium sulfide. The second step involves the reaction of 4-chloro-2-aminophenol with 4-(bromomethyl)phenylsulfonyl chloride to produce 4-(anilinosulfonyl)-2-chlorophenol. The final step is the reaction of 4-(anilinosulfonyl)-2-chlorophenol with methyl chloroacetate to produce methyl [4-(anilinosulfonyl)phenoxy]acetate.
Applications De Recherche Scientifique
Methyl [4-(anilinosulfonyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting.
Propriétés
IUPAC Name |
methyl 2-[4-(phenylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-15(17)11-21-13-7-9-14(10-8-13)22(18,19)16-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMPQQKBFSCXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

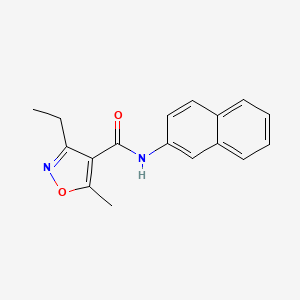
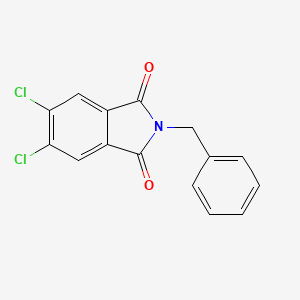
![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)
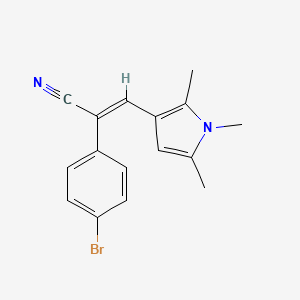
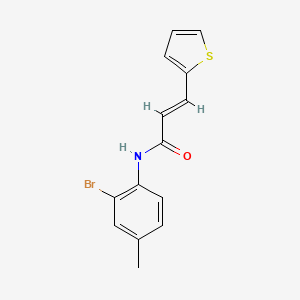
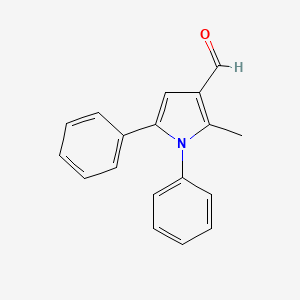
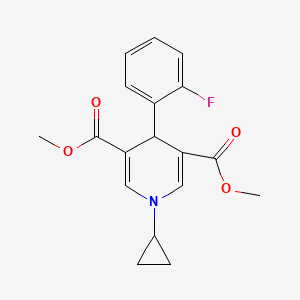
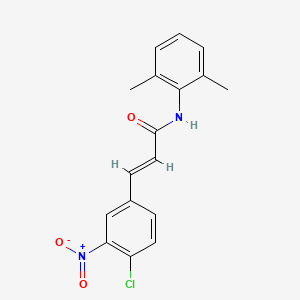
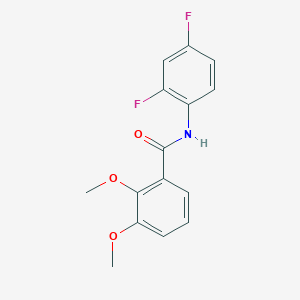
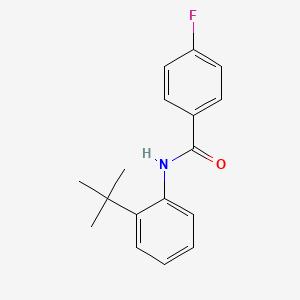
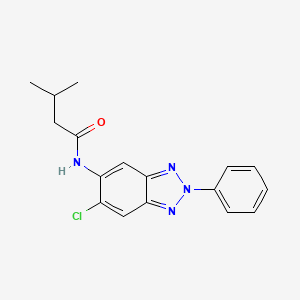

![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)